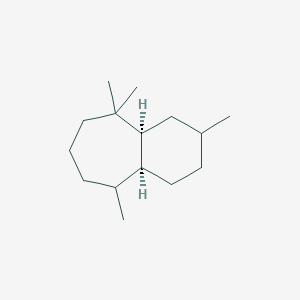
Himachalane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Himachalane is a terpenoid fundamental parent and a sesquiterpene.
Applications De Recherche Scientifique
Biodiversity and Medicinal Uses
- Himachal Pradesh, home to Himachalane, is known for its rich biodiversity, especially in medicinally important plant species. Comprehensive documentation of this plant diversity is crucial for understanding natural diversity, distribution, and conservation strategies. Such studies also address threats to biodiversity loss due to unsustainable utilization by local communities (D. Dey et al., 2021).
Forestry Education and Job Prospects
- Research in regions like Himachal Pradesh, where Himachalane is found, has implications for forestry education and job prospects. Transforming forestry education can improve employment opportunities in this sector, which is vital for the management and conservation of local biodiversity, including Himachalane (A. Arunachalam & L. Pandey, 2019).
Sports Facilities in Himachal Pradesh
- Studies focusing on sports facilities in Himachal Pradesh contribute to a broader understanding of the region's development, indirectly influencing research in various fields, including the study of local plant species like Himachalane (K. Shashi & Sharma Yogender Prasad, 2016).
Health Research: Scrub Typhus
- Himachal Pradesh has been the focus of health research, such as studies on scrub typhus, a disease caused by Orientia tsutsugamushi. Understanding local health challenges contributes to holistic research in the region, including the study of Himachalane (S. Mahajan et al., 2006).
Research Performance in Himachal Pradesh
- The assessment of research output from institutions in Himachal Pradesh, including studies on Himachalane, helps in understanding the region's contribution to scientific knowledge. This research performance measurement is crucial for strategic planning in scientific research (Suresh K. Chauhan, 2018).
Protected Cultivation in Agriculture
- Studies on protected cultivation in Himachal Pradesh, including the cultivation of plants like Himachalane, show the potential of high-value cash crops, vegetables, and flowers grown under controlled conditions. This has implications for economic development and transformation of rural livelihoods (A. Choudhary, 2016).
Livelihood Security and Socio-Economic Environment
- Research on the socio-economic environment in Himachal Pradesh, where Himachalane is found, highlights the impact of environmental and socio-economic factors on livelihoods. These studies suggest the need for governmental support and strategies to secure livelihoods, influencing broader research including on Himachalane (Reija Hietala & R. P. Singh, 2014).
Indigenous Agricultural Practices
- Research on indigenous agricultural practices in regions like Himachal Pradesh contributes to understanding sustainable agriculture and food security. This knowledge is crucial for holistic research in the area, including studies on Himachalane (Hibu Taba et al., 2021).
Economic Status of Agricultural Practices
- Studies on the socio-economic status of agricultural practices, including those involving Himachalane, in Himachal Pradesh, provide insights into the economic importance of such crops and the challenges faced by growers. This research contributes to understanding the agricultural economy and its impact on livelihoods (R. Kayastha, 2022).
Medicinal and Aromatic Plants in Himachal Pradesh
- Himachal Pradesh, known for Himachalane, is a major supplier of various medicinal and aromatic plants. Research on these plants, including their commercial importance and potential for drug and phytopharmaceutical production, is significant for the scientific community (N. Chauhan, 2003).
Propriétés
Formule moléculaire |
C15H28 |
|---|---|
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
(4aS,9aS)-3,5,5,9-tetramethyl-1,2,3,4,4a,6,7,8,9,9a-decahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h11-14H,5-10H2,1-4H3/t11?,12?,13-,14-/m0/s1 |
Clé InChI |
DSIZXZISLDRGBM-HOAMVYINSA-N |
SMILES isomérique |
CC1CC[C@@H]2[C@H](C1)C(CCCC2C)(C)C |
SMILES canonique |
CC1CCC2C(CCCC(C2C1)(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)
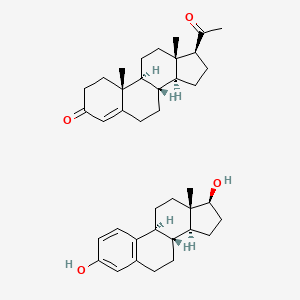
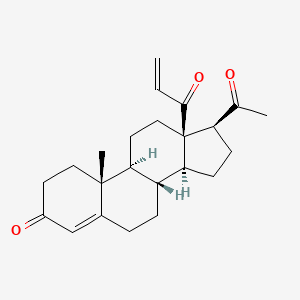
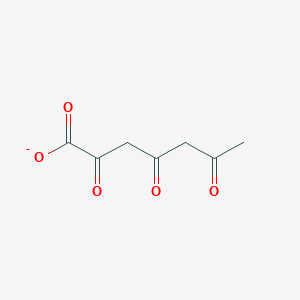
![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)
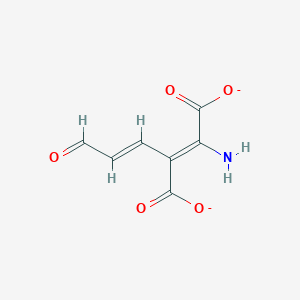

![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)
![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)
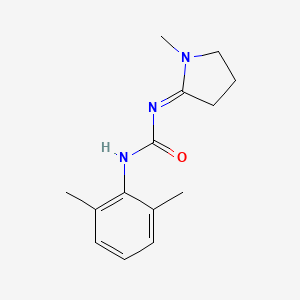
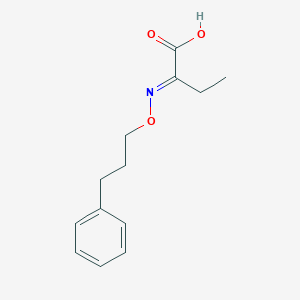
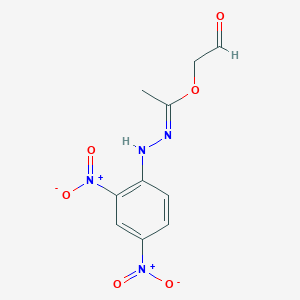
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)